2-((8-oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)-N-(pyridin-3-ylmethyl)butanamide
Description
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Properties
IUPAC Name |
2-[[8-oxo-7-[[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl]-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl]-N-(pyridin-3-ylmethyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H36N6O5S/c1-2-33(34(44)39-22-26-7-6-14-38-21-26)49-37-40-30-20-32-31(47-24-48-32)19-29(30)36(46)43(37)23-25-10-12-27(13-11-25)35(45)42-17-15-41(16-18-42)28-8-4-3-5-9-28/h3-14,19-21,33H,2,15-18,22-24H2,1H3,(H,39,44) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVRBQFOTPBAAKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCC1=CN=CC=C1)SC2=NC3=CC4=C(C=C3C(=O)N2CC5=CC=C(C=C5)C(=O)N6CCN(CC6)C7=CC=CC=C7)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H36N6O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
676.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((8-oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)-N-(pyridin-3-ylmethyl)butanamide represents a complex structure with potential biological activities that warrant detailed exploration. This article aims to elucidate the biological activity of this compound through a comprehensive review of available literature, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Dioxoloquinazoline moiety : This segment is known for its diverse pharmacological properties.
- Phenylpiperazine group : Often associated with psychoactive effects and receptor modulation.
- Thioether linkage : May enhance lipophilicity and cell membrane permeability.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of quinazoline have been shown to inhibit various cancer cell lines effectively. The specific compound under review may also demonstrate similar activity due to its structural analogies.
Case Study: In Vitro Anticancer Activity
In a study assessing the cytotoxic effects of various quinazoline derivatives on MCF-7 breast cancer cells, it was reported that certain compounds displayed moderate to high cytotoxicity with IC50 values ranging from 10 to 30 µM. The compound may exhibit comparable efficacy based on its structural characteristics.
Neuropharmacological Effects
The phenylpiperazine component suggests potential interactions with neurotransmitter systems. Compounds containing piperazine rings have been extensively studied for their effects on serotonin and dopamine receptors.
Example: Serotonin Receptor Modulation
Research indicates that phenylpiperazine derivatives can act as selective serotonin reuptake inhibitors (SSRIs), enhancing serotonergic transmission. This could imply that the compound may possess anxiolytic or antidepressant properties.
The proposed mechanisms through which this compound exerts its biological effects include:
- Receptor Binding : Interaction with specific receptors such as serotonin (5-HT) and dopamine receptors.
- Inhibition of Enzymatic Activity : Potential inhibition of enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Triggering programmed cell death in malignant cells.
Structure-Activity Relationship (SAR)
Research has focused on understanding how modifications in the chemical structure influence biological activity. For instance, varying the substituents on the phenylpiperazine ring can significantly alter receptor affinity and selectivity.
Key Findings from SAR Studies
- Substituents at the para position of the phenyl ring enhance binding affinity to serotonin receptors.
- The presence of electron-withdrawing groups increases cytotoxicity against cancer cell lines.
Toxicity Profile
An essential aspect of evaluating any new compound is its safety profile. Initial toxicity assessments indicate that compounds similar to the target compound exhibit low toxicity in vitro, suggesting a favorable therapeutic index.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
